N-(2-(dimethylamino)ethyl)-1,3-propanediamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, 2-Dimethylaminoethyl acrylate is prepared via transesterification of acrylic acid esters with 2-dimethylaminoethanol under acid catalysis . Another compound, BIS(2-DIMETHYLAMINOETHYL) ETHER, is synthesized using dimethylethanolamine as a raw material .Chemical Reactions Analysis
The chemical reactions involving similar compounds are complex. For instance, the reaction of 2-Dimethylaminoethyl acrylate with other monomers can lead to the formation of copolymers . The reaction conditions and the nature of the other monomers can significantly influence the properties of the resulting copolymers .Scientific Research Applications
Synthesis and Manufacturing
N-(2-(dimethylamino)ethyl)-1,3-propanediamine, also known as N,N-dimethyl-1,3-propanediamine (DMAPA), is primarily utilized as a key intermediate in chemical synthesis. It's widely used in manufacturing surfactants, cosmetics, detergents, textiles, and lubricating oil additives. Research has focused on optimizing its synthesis process, particularly in continuous production methods. For instance, Meng et al. (2013) investigated a continuous process for synthesizing DMAPA, achieving over 99.5% conversion and selectivity under optimized conditions (Meng, Deng, Li, & Du, 2013).
Surface-active Agents
DMAPA derivatives have been explored for their properties as surface-active agents. Piasecki et al. (2007) synthesized a series of surface-active 1,1-bis{[3-(N,N-dimethylamino)propyl]amido}alkane-di-N-oxides, which demonstrated high surface activity and environmental acceptance due to their biodegradability and non-toxic nature to selected bacteria and yeasts (Piasecki, Karczewski, & Maliszewska, 2007).
Biological Activity and Medical Imaging
In the realm of biological activity, DMAPA derivatives have been explored for various applications. For instance, Ghaffari et al. (1997) synthesized radioiodinated derivatives of DMAPA for potential use in brain imaging, highlighting the compound's ability to concentrate radioactivity in the brain (Ghaffari, Ali, Rousseau, & van Lier, 1997).
Polymer Science
In polymer science, DMAPA derivatives have been used in the preparation of polymers. Lowe et al. (1999) prepared sulfopropylbetaine homopolymers by reacting 1,3-propanesultone with poly(2-(dimethylamino)ethyl methacrylate)s, demonstrating their application in creating water-soluble polymers with unique properties (Lowe, Billingham, & Armes, 1999).
Environmental and Atmospheric Studies
DMAPA derivatives have also been studied in environmental contexts. Elm et al. (2016) investigated the molecular interactions between DMAPA derivatives and sulfuric acid, suggesting their potential role in atmospheric processes like new particle formation (Elm, Jen, Kurtén, & Vehkamäki, 2016).
Mechanism of Action
Biochemical Pathways
The compound’s interaction with topoisomerases affects the DNA replication and transcription pathways . By inhibiting these enzymes, the compound disrupts the normal functioning of these pathways, leading to the accumulation of DNA breaks and ultimately cell death .
Result of Action
The compound’s action results in the accumulation of DNA breaks , which can lead to cell death . This makes it a potential candidate for use as an anticancer agent, as it can lead to the death of rapidly dividing cancer cells .
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, the compound has been found to show pH-responsive behavior at pH=1–12 and thermoresponsive behavior at 20–60 °C . This suggests that the compound’s action, efficacy, and stability can be influenced by the pH and temperature of its environment .
properties
IUPAC Name |
N'-[2-(dimethylamino)ethyl]propane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N3/c1-10(2)7-6-9-5-3-4-8/h9H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDODLJWYWDHQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71326-24-4 |
Source
|
Record name | {2-[(3-aminopropyl)amino]ethyl}dimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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